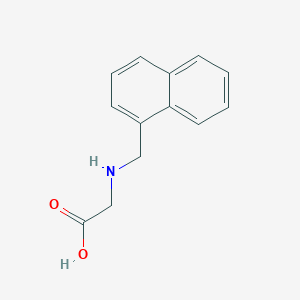![molecular formula C18H18ClN3OS B268133 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-154,526 and belongs to the class of corticotropin-releasing factor (CRF) receptor antagonists.
Mécanisme D'action
CP-154,526 is a selective antagonist of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine receptor type 1 (N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1). N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis plays a crucial role in the body's response to stress. CP-154,526 blocks the binding of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine to N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1, thereby inhibiting the activation of the HPA axis.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have several biochemical and physiological effects. It reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in response to stress. Additionally, CP-154,526 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CP-154,526 has several advantages for lab experiments. It is a highly selective antagonist of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 and has a good pharmacokinetic profile. However, CP-154,526 has some limitations, such as its poor solubility in water and limited stability in solution.
Orientations Futures
CP-154,526 has significant potential for future research. Some of the future directions include investigating its use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases. Furthermore, CP-154,526 can be used to study the role of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 in the regulation of the HPA axis and stress response. Additionally, further research can be conducted to improve the solubility and stability of CP-154,526 in solution.
Conclusion:
In conclusion, CP-154,526 is a promising compound with potential therapeutic applications in various diseases. Its selective antagonism of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of CP-154,526.
Méthodes De Synthèse
CP-154,526 can be synthesized by a multistep process involving the reaction of 3-chlorobenzyl alcohol with furfural in the presence of an acid catalyst to form 5-(3-chlorophenyl)-2-furfural. This intermediate is then reacted with 3-(2-pyrimidinylthio)propylamine in the presence of a base to yield the final product CP-154,526.
Applications De Recherche Scientifique
CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. Furthermore, CP-154,526 has been investigated for its potential use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases.
Propriétés
Nom du produit |
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine |
|---|---|
Formule moléculaire |
C18H18ClN3OS |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-5-1-4-14(12-15)17-7-6-16(23-17)13-20-8-3-11-24-18-21-9-2-10-22-18/h1-2,4-7,9-10,12,20H,3,8,11,13H2 |
Clé InChI |
UZMMVKICTOOQHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCCSC3=NC=CC=N3 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCCSC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
